molecular formula C8H4FN3 B578112 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1260381-44-9

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B578112
M. Wt: 161.139
InChI Key: GPTLURUDTJBJRN-UHFFFAOYSA-N
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Description

“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It has a molecular weight of 161.14 g/mol . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” has been reported in the literature . The synthesis process involves regioselective fluorination using either the Balz-Schiemann reaction or lithium-halogen exchange .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” consists of a pyrrolopyridine core with a fluorine atom at the 4-position and a carbonitrile group at the 5-position . The InChI code for this compound is 1S/C8H4FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12) .


Physical And Chemical Properties Analysis

“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a solid compound . It has a molecular weight of 161.14 g/mol . The compound has a topological polar surface area of 52.5 Ų . It has a XLogP3-AA value of 1.1, indicating its lipophilicity .

Scientific Research Applications

  • Structural Analysis and Synthesis :

    • The crystal structure and molecular interactions of pyridine derivatives, including those related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile," have been analyzed through X-ray diffraction and Hirshfeld surface analysis (Venkateshan et al., 2019).
    • There's a documented concise and efficient synthesis process for "4-Fluoro-1H-pyrrolo[2,3-b]pyridine" from "1H-pyrrolo[2,3-b]pyridine N-oxide" using regioselective fluorination techniques (Thibault et al., 2003).
  • Biological Activity and Pharmacological Potential :

    • Synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds have been conducted, implying potential pharmacological applications (Sroor, 2019).
    • Docking studies and quantitative structure-activity relationship (QSAR) methods have been employed to analyze the molecular features of similar fluorinated pyrrolopyridine derivatives for their role as c-Met kinase inhibitors (Caballero et al., 2011).
  • Potential as Corrosion Inhibitors :

    • Ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine," has shown potential as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
  • Electrochemical and Spectroscopic Applications :

    • The synthesis and electrochemical characterization of derivatives of "4,7-diamino-1,10-phenanthrolines" and their precursors, related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile," have been explored, highlighting their potential in electronic applications (Nycz et al., 2019).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H302, H312, and H332 . Precautionary measures include P280 .

properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTLURUDTJBJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221781
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile

CAS RN

1260381-44-9
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260381-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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